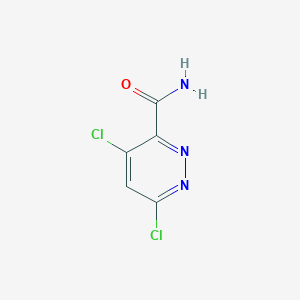

4,6-Dichloropyridazine-3-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloropyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O/c6-2-1-3(7)9-10-4(2)5(8)11/h1H,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBGORVZSVADSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Cl)C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4,6 Dichloropyridazine 3 Carboxamide and Its Precursors

Synthesis of Key Halogenated Pyridazine (B1198779) Carboxylic Acid Intermediates

The synthesis of the core pyridazine structure involves the strategic halogenation of precursor molecules to yield reactive intermediates essential for building the final compound.

Preparation of 4,6-Dichloropyridazine-3-carboxylic Acid

4,6-Dichloropyridazine-3-carboxylic acid is a pivotal intermediate in the synthesis pathway. nih.govhsppharma.com Its preparation is typically achieved through the hydrolysis of its corresponding methyl ester. chemicalbook.com This carboxylic acid serves as a building block for further functionalization. hsppharma.com

The conversion of Methyl 4,6-Dichloropyridazine-3-carboxylate to 4,6-Dichloropyridazine-3-carboxylic acid is accomplished via hydrolysis. chemicalbook.com In a typical laboratory procedure, a solution of the methyl ester in tetrahydrofuran (B95107) (THF) is treated with a lithium hydroxide (B78521) solution at a reduced temperature of 0°C. chemicalbook.com The reaction proceeds for a short duration, after which the THF is removed. chemicalbook.com Acidification of the remaining aqueous layer with hydrochloric acid precipitates the product as a white solid, which can be isolated by filtration with a high yield of 98%. chemicalbook.com

Table 1: Reaction Parameters for Hydrolysis

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Yield |

|---|

Synthesis of Methyl 4,6-Dichloropyridazine-3-carboxylate

Methyl 4,6-Dichloropyridazine-3-carboxylate is a widely used organic intermediate. chemicalbook.comnih.govpharmaffiliates.com Its synthesis can be achieved by treating methyl 4,6-dihydroxypyridazine-3-carboxylate with a chlorinating agent. chemicalbook.com One documented method involves heating the dihydroxy precursor with phosphorous trichloride (B1173362) to 95°C for 5 hours. chemicalbook.com Following the reaction, the excess phosphorous trichloride is removed under reduced pressure. chemicalbook.com The crude product is then worked up by pouring it into ice water and extracting with ethyl acetate (B1210297). chemicalbook.com Purification by silica (B1680970) gel column chromatography yields the final product as an off-white solid with a 72% yield. chemicalbook.com

Table 2: Synthesis of Methyl 4,6-Dichloropyridazine-3-carboxylate

| Precursor | Reagent | Temperature | Reaction Time | Yield |

|---|

Synthesis of Ethyl 4,6-Dichloropyridazine-3-carboxylate

Similar to its methyl counterpart, Ethyl 4,6-Dichloropyridazine-3-carboxylate is another key intermediate. chemicalbook.comguidechem.comnih.gov It is particularly noted as a useful reagent in the preparation of other complex molecules. chemicalbook.com

The synthesis of Ethyl 4,6-Dichloropyridazine-3-carboxylate is performed by chlorinating Ethyl 4,6-Dihydroxypyridazine-3-carboxylate. chemicalbook.com The reaction involves heating the dihydroxy compound with phosphorus oxychloride at 100°C for 3.5 hours in a sealed vessel under a nitrogen atmosphere. chemicalbook.com After cooling, the excess phosphorus oxychloride is removed in vacuo. chemicalbook.com The resulting crude oil is processed through an aqueous workup with ethyl acetate extraction, followed by purification via automated chromatography to yield the desired product. chemicalbook.com

Table 3: Synthesis of Ethyl 4,6-Dichloropyridazine-3-carboxylate

| Precursor | Reagent | Temperature | Reaction Time |

|---|

Formation of the Carboxamide Functionality

The final step in the synthesis of the target molecule involves the conversion of the carboxylate ester group into a carboxamide. This transformation is a common and crucial step in the synthesis of many pharmaceutical compounds. A general method for this conversion involves the amidation of a pyridazine carboxylate ester. For instance, a methyl pyridazine-3-carboxylate derivative can be suspended in a solution of ammonia (B1221849) in methanol (B129727) and stirred at room temperature. google.com This process effectively converts the ester into the corresponding primary carboxamide, which can often be isolated in high yield after the removal of the solvent. google.com

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| 4,6-Dichloropyridazine-3-carboxamide |

| 4,6-Dichloropyridazine-3-carboxylic Acid |

| Methyl 4,6-Dichloropyridazine-3-carboxylate |

| Ethyl 4,6-Dichloropyridazine-3-carboxylate |

| Ethyl 4,6-Dihydroxypyridazine-3-carboxylate |

| Lithium hydroxide |

| Tetrahydrofuran (THF) |

| Hydrochloric acid |

| Methyl 4,6-dihydroxypyridazine-3-carboxylate |

| Phosphorous trichloride |

| Ethyl acetate |

| Phosphorus oxychloride |

| Ammonia |

Direct Amidation Strategies for Pyridazine Carboxamides

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. Direct amidation methods, which avoid the pre-activation of the carboxylic acid to an acyl halide or anhydride, are often preferred for their operational simplicity and improved atom economy. mdpi.comencyclopedia.pub These reactions typically require high temperatures (above 160°C) to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. encyclopedia.pub To circumvent these harsh conditions, various coupling agents and catalysts have been developed.

One effective strategy involves the use of activating agents that facilitate amide bond formation under milder conditions. For instance, (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester has been demonstrated as an efficient coupling agent for the amidation of both aliphatic and aromatic carboxylic acids. lookchemmall.com This reagent activates the carboxylic acid, allowing it to react with amines to provide the corresponding amides in good to excellent yields under mild conditions. lookchemmall.com

Another common route to pyridazine carboxamides is through the aminolysis of corresponding esters. A patent for a Syk inhibitor describes the synthesis of 4-(6-tert-Butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxamide by treating the methyl ester precursor, methyl 4-(6-tert-butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxylate, with 7N ammonia in methanol. google.com This reaction proceeded at room temperature over 16 hours, affording the desired primary amide in high yield (92%), demonstrating a straightforward and efficient method for generating the carboxamide functionality from an ester precursor. google.com

Table 1: Selected Direct Amidation Methods for Pyridazine Derivatives

| Precursor | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 4-(6-tert-butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxylate | 7N NH₃ in MeOH, room temperature, 16 h | 4-(6-tert-Butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxamide | 92% | google.com |

Palladium-Catalyzed Aminocarbonylation in Analogous Pyrazolo[3,4-b]pyridine-3-carboxamide Systems

While direct amidation is effective, palladium-catalyzed aminocarbonylation represents a powerful and versatile alternative for introducing a carboxamide group onto a heterocyclic core. This methodology has been extensively developed for analogous systems like pyrazolo[3,4-b]pyridines, which share structural similarities with pyridazines. thieme-connect.comthieme-connect.com The process typically involves the reaction of a halo-heterocycle with an amine and carbon monoxide in the presence of a palladium catalyst. thieme-connect.comthieme-connect.comthieme.de

This strategy allows for the rapid and direct synthesis of a wide range of functionally diverse pyrazolo[3,4-b]pyridine-3-carboxamide derivatives from the corresponding aryl iodide precursors in high yields, often up to 99%. thieme-connect.comthieme-connect.com The reaction demonstrates broad functional group tolerance. thieme-connect.com The carbon monoxide can be supplied from a pressurized cylinder, a balloon, or generated ex situ from a stable precursor using specialized equipment like a two-chamber reactor. thieme-connect.comthieme-connect.com

The catalytic cycle for palladium-catalyzed aminocarbonylation is well-understood and generally involves three key steps: nih.govacs.orgresearchgate.net

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). nih.govacs.orgberkeley.edu

CO Insertion: Carbon monoxide coordinates to the Pd(II) complex and subsequently inserts into the Aryl-Pd bond to form an acyl-palladium species (ArCO-Pd-X). nih.gov

Reductive Elimination: The amine nucleophile attacks the acyl-palladium complex, leading to the reductive elimination of the final amide product (Ar-CONH-R) and regeneration of the Pd(0) catalyst. nih.govacs.org

Mechanistic studies have elucidated the finer details of these steps, including the deprotonation of bound ammonia to form a palladium amido complex prior to reductive elimination. nih.govacs.orgberkeley.edu

Regioselective Functionalization and Derivatization Strategies

The two chlorine atoms on the 4,6-dichloropyridazine core exhibit different reactivities, allowing for selective functionalization through nucleophilic aromatic substitution (SNAr).

Nucleophilic Substitution Patterns on Dichloropyridazine Cores

In SNAr reactions on dichloropyridazine systems, the positions of the chlorine atoms are not equivalent, especially when other substituents are present on the ring. For precursors like methyl 4,6-dichloropyridazine-3-carboxylate, nucleophilic substitution occurs regioselectively. Research has shown that in reactions with nucleophiles such as amines or the malonate anion, substitution preferentially takes place at the C-4 position. google.comresearchgate.netmdpi.com

For example, the reaction of methyl 4,6-dichloropyridazine-3-carboxylate with 6-tert-butylpyridin-2-amine (B1317646) in acetonitrile (B52724) at 130°C resulted in the selective displacement of the C-4 chlorine to yield methyl 4-(6-tert-butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxylate. google.com Similarly, reaction with t-butyl ethyl malonate also showed selective substitution at the C-4 position. researchgate.netmdpi.com This observed regioselectivity is crucial for the controlled, stepwise synthesis of more complex derivatives. The remaining chlorine at the C-6 position can then be displaced in a subsequent step by a different nucleophile. google.com

Influence of Substituents on Reaction Regioselectivity and Reactivity

The regioselectivity of SNAr reactions on dihalo-heterocycles is governed by the electronic effects of the ring substituents. The nitrogen atoms in the pyridazine ring are strongly electron-withdrawing, activating the carbon positions towards nucleophilic attack. The outcome of the substitution is determined by which carbon position is more electron-deficient and can better stabilize the negative charge in the Meisenheimer intermediate.

In the case of this compound (or its ester precursor), the 3-carboxamide group is electron-withdrawing. This deactivates the adjacent C-4 position to some extent relative to the C-6 position. However, the regioselectivity is often dictated by the stability of the reaction intermediate. Computational studies on analogous 2,4-dichloropyrimidines show that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) is a key predictor of regioselectivity. wuxiapptec.com For an unsubstituted 2,4-dichloropyrimidine, the LUMO is primarily located at C-4, favoring attack at that position. wuxiapptec.com The presence of an electron-withdrawing group like a carboxamide at C-3 on the 4,6-dichloropyridazine ring would be expected to influence the LUMO distribution, and experimental results consistently show that nucleophilic attack occurs preferentially at the C-4 position. researchgate.netmdpi.com This suggests that the combination of electronic effects from the ring nitrogens and the C-3 substituent leads to the C-4 position being the more electrophilic site.

Synthesis of α-(Halohetaroyl)-2-azahetarylacetonitriles from Carboxylic Acid Precursors

The conversion of a carboxylic acid, such as 4,6-dichloropyridazine-3-carboxylic acid, into an α-(halohetaroyl)acetonitrile derivative is a valuable transformation for creating building blocks used in medicinal chemistry. This synthesis generally involves a two-step process: activation of the carboxylic acid followed by reaction with a suitable C-nucleophile.

A standard method for this transformation would proceed as follows:

Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive derivative, such as an acid chloride or an activated ester. Treatment of 4,6-dichloropyridazine-3-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the highly reactive 4,6-dichloropyridazine-3-carbonyl chloride.

Reaction with a Nitrile Nucleophile: The resulting acyl chloride is then reacted with a nucleophilic acetonitrile equivalent. This could be the anion of a protected cyanohydrin or, more directly, the anion of a substituted acetonitrile, such as (1H-benzo[d] thieme-connect.comresearchgate.netacs.orgtriazol-1-yl)acetonitrile, in the presence of a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA). The subsequent reaction would yield the desired α-(4,6-dichloropyridazin-3-oyl)-2-azahetarylacetonitrile product.

This sequence provides a versatile route to complex acetonitriles, which are precursors for various other functional groups and heterocyclic systems.

Integration into Complex Polycyclic Systems

Derivatives of this compound are valuable synthons for constructing more complex, fused heterocyclic systems. The regioselective functionalization discussed previously is a key element in these synthetic strategies.

A notable example is the synthesis of the pyrido[3,4-c]pyridazine (B3354903) core. researchgate.netmdpi.com The synthesis begins with the regioselective nucleophilic substitution of ethyl 4,6-dichloropyridazine-3-carboxylate at the C-4 position with t-butyl ethyl malonate. The resulting intermediate undergoes acid-catalyzed decarboxylation to furnish a diester. This diester is then subjected to a cyclocondensation reaction with ammonia in methanol, which leads to the formation of a dihydroxypyridopyridazine ring system. researchgate.netmdpi.com This bicyclic product can be further functionalized. For instance, bromination followed by a series of nucleophilic substitutions and a final Suzuki arylation can be used to build highly substituted, polycyclic molecules that have been investigated as potential kinase inhibitors. researchgate.netmdpi.com

Conversion to Pyrido[3,4-c]pyridazine Derivatives

The synthesis of pyrido[3,4-c]pyridazine derivatives from pyridazine precursors represents a key strategy for creating novel nitrogen-containing scaffolds. A documented pathway to these bicyclic systems begins with a 4,6-dichloropyridazine-3-carboxylate, a close analogue of the title carboxamide. This multi-step sequence involves the initial formation of a substituted pyridazine followed by cyclization to build the adjoining pyridine (B92270) ring.

The process commences with the regioselective nucleophilic substitution of the chlorine atom at the 4-position of the pyridazine ring. chemicalbook.com This is followed by a cyclocondensation reaction to form the fused ring system. Specifically, ethyl 4,6-dichloropyridazine-3-carboxylate can be reacted with tert-butyl ethyl malonate, leading to a regioselective substitution at the C4 position. chemicalbook.com The resulting intermediate undergoes an acid-catalyzed decarboxylation to yield a diester. Subsequent cyclocondensation of this diester with ammonia in methanol affords a dihydroxypyrido[3,4-c]pyridazine derivative. chemicalbook.com

Table 1: Synthesis of Dihydroxypyrido[3,4-c]pyridazine Core

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Ethyl 4,6-dichloropyridazine-3-carboxylate | 1. tert-butyl ethyl malonate 2. Acid-catalyzed decarboxylation | Diethyl 2-(6-chloro-3-(ethoxycarbonyl)pyridazin-4-yl)malonate |

This table illustrates the initial steps for the construction of the pyrido[3,4-c]pyridazine ring system starting from a pyridazine precursor.

Halogenation and Subsequent Nucleophilic Substitutions and Cross-Coupling Reactions (e.g., Suzuki Arylation)

The pyrido[3,4-c]pyridazine core, once formed, can be further functionalized through halogenation, which installs reactive handles for subsequent reactions. These reactions are critical for diversifying the molecular structure and introducing various substituents.

Following the synthesis of the dihydroxypyrido[3,4-c]pyridazine, a bromination step can be performed to produce a trishalogenated pyridopyridazine (B8481360) derivative. chemicalbook.com This trihalo derivative becomes a versatile substrate for a series of selective nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. The different halogen atoms on the fused ring system exhibit differential reactivity, allowing for controlled, stepwise functionalization.

Research has shown that the resulting 3-chloro-6,8-dibromopyridopyridazine can undergo sequential nucleophilic substitutions. chemicalbook.com The reactivity towards nitrogen nucleophiles appears to be selective, with the substitution occurring first at the 3-position and then at the 8-position. chemicalbook.com

Table 2: Halogenation and Nucleophilic Substitution of a Pyrido[3,4-c]pyridazine Intermediate

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Dihydroxypyrido[3,4-c]pyridazine | Brominating agent | 3-Chloro-6,8-dibromopyridopyridazine |

| 2 | 3-Chloro-6,8-dibromopyridopyridazine | Nitrogen nucleophile (e.g., amine) | 3-Amino-6,8-dibromo-pyridopyridazine derivative |

This table outlines the halogenation of the fused ring system and subsequent selective nucleophilic substitutions.

After the sequential nucleophilic substitutions, the remaining halogen at the 6-position, a bromide, can be utilized in a Suzuki arylation reaction. chemicalbook.com The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between the organohalide and an organoboron compound, typically a boronic acid. chemicalbook.com This final step allows for the introduction of a wide range of aryl or heteroaryl groups at this position, completing the synthesis of complex, highly substituted pyrido[3,4-c]pyridazine derivatives. chemicalbook.com

Table 3: Suzuki Arylation of a Brominated Pyrido[3,4-c]pyridazine Intermediate

| Step | Starting Material | Reagents and Conditions | Product |

|---|

This table details the final functionalization step via a Suzuki cross-coupling reaction.

Molecular Structure, Conformational Analysis, and Theoretical Investigations

Spectroscopic and Crystallographic Insights into Related Pyridazine Structures

Spectroscopic techniques, in tandem with X-ray crystallography, offer a powerful approach to characterizing the intricate structural details of pyridazine-containing molecules. These methods provide valuable data on vibrational modes, chemical environments of nuclei, and the precise spatial arrangement of atoms within a crystal lattice.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and vibrational modes of a molecule. Theoretical calculations, often employing density functional theory (DFT), are frequently used to complement experimental data and provide a more detailed assignment of the observed spectral bands.

Studies on related pyridazine derivatives, such as 3,6-dichloropyridazine (B152260), have provided a basis for understanding the vibrational characteristics of the dichloropyridazine core. researchgate.netresearchgate.net For instance, the FT-IR and FT-Raman spectra of 3,6-dichloropyridazine have been recorded and analyzed, with assignments of fundamental vibrational modes. researchgate.netresearchgate.net The characteristic C-H stretching vibrations of the pyridazine ring are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net

In the case of carboxamide-substituted pyridazines, the vibrational spectra are further characterized by the modes associated with the amide group. For example, in N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, a related diazine carboxamide, the NH stretching mode is a key indicator of hydrogen bonding. researchgate.net A redshift in this band from the computed value suggests a weakening of the N-H bond due to intermolecular interactions. researchgate.net The C=O stretching vibration of the amide is also a prominent feature, typically appearing in the region of 1690-1630 cm⁻¹. nih.gov

The vibrational frequencies of the pyridazine ring itself are also influenced by the nature and position of substituents. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are particularly sensitive to substitution patterns. researchgate.net Theoretical calculations on related pyrazine (B50134) carboxamides have assigned ring breathing modes to specific wavenumbers, which correlate with experimental observations. researchgate.net

Table 1: Representative Vibrational Frequencies for Related Pyridazine and Carboxamide Structures

| Functional Group/Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |

| N-H Stretch (Amide) | 3400 - 3200 | researchgate.net |

| C-H Stretch (Aromatic) | 3100 - 3000 | researchgate.net |

| C=O Stretch (Amide I) | 1690 - 1630 | nih.gov |

| N-H Bend (Amide II) | 1650 - 1550 | iosrjournals.org |

| C-N Stretch (Amide III) | 1400 - 1200 | iosrjournals.org |

| Pyridazine Ring Breathing | ~1000 | researchgate.net |

| C-Cl Stretch | 800 - 600 |

Note: The exact positions of these bands can vary depending on the specific molecular structure, substitution pattern, and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are routinely used to confirm the structure of pyridazine derivatives. nih.govnih.govresearchgate.net

For pyridazine rings, the chemical shifts of the ring protons are influenced by the electronegativity and position of the substituents. In 3,6-dichloropyridazine, the two protons on the ring are chemically equivalent and typically appear as a singlet in the ¹H NMR spectrum. chemicalbook.com The introduction of a carboxamide group at the 3-position, as in 4,6-Dichloropyridazine-3-carboxamide, would break this symmetry, leading to distinct signals for the remaining ring proton.

The ¹³C NMR spectra of pyridazine derivatives provide valuable information about the carbon framework. nih.govresearchgate.net The carbons directly attached to the electronegative nitrogen and chlorine atoms are generally deshielded and appear at a lower field (higher ppm values). For instance, in a series of pyridazin-3(2H)-ones, the C3 and C6 carbons, being adjacent to nitrogen atoms, were found to be the most deshielded. nih.gov The chemical shifts of the pyridazine ring carbons are also sensitive to the nature of the substituents. researchgate.net

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed for the complete and unambiguous assignment of all proton and carbon signals, especially in more complex substituted pyridazines. nih.govnih.gov These experiments help to establish connectivity between protons, between protons and carbons, and long-range correlations, respectively.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Pyridazines

| Nucleus | Functional Group | Chemical Shift Range (ppm) | References |

| ¹H | Pyridazine Ring Protons | 7.0 - 9.5 | nih.govresearchgate.net |

| ¹H | Amide N-H | 7.5 - 12.5 | nih.gov |

| ¹³C | Pyridazine Ring Carbons | 120 - 165 | nih.govnih.govresearchgate.net |

| ¹³C | Amide Carbonyl (C=O) | 160 - 175 | nih.gov |

Note: Chemical shifts are dependent on the solvent used and the specific substituents on the pyridazine ring.

X-ray crystallographic studies of various pyridazine derivatives have revealed important structural features. For instance, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile demonstrated the planarity of the pyridazine ring and the orientation of its substituents. growingscience.com In sterically constrained systems, such as those with bulky substituents, the pyridazine ring can exhibit deviations from planarity. nih.gov

The packing of pyridazine derivatives in the crystal lattice is often governed by intermolecular interactions such as hydrogen bonding and π-π stacking. nih.govresearchgate.net In pyridazine-containing compounds with amide functionalities, N-H···O or N-H···N hydrogen bonds are commonly observed, leading to the formation of supramolecular architectures like dimers or chains. nih.gov The presence and nature of substituents significantly influence these packing arrangements. For example, in a series of 3,6-bis(4-triazolyl)pyridazines, the supramolecular organization was controlled by a combination of π-stacking and C-H···N as well as C-F···H interactions, which could be tuned by the degree of fluorination of terminal phenyl substituents. researchgate.net

The conformation of substituents relative to the pyridazine ring is another key aspect revealed by X-ray analysis. For example, the study of 3,6-bis(methoxymethyl)pyridazine showed a conformational preference based on the avoidance of non-bonded interactions and dipole arrangements. nih.gov Such conformational insights are crucial for understanding how these molecules might interact with biological receptors.

Table 3: Selected Bond Lengths and Angles from X-ray Structures of Related Heterocyclic Compounds

| Bond/Angle | Typical Value | Compound Type/Reference |

| N-N (pyridazine ring) | ~1.34 Å | Pyridazinone derivative nih.gov |

| C=N (pyridazine ring) | ~1.31 Å | Pyridazinone derivative nih.gov |

| C=O (amide) | ~1.24 Å | Pyridazinone derivative nih.gov |

| C-N (amide) | ~1.34 Å | |

| Dihedral angle (pyridazine-phenyl) | Varies widely (e.g., 11.47° to 89.62°) | Substituted pyridazinones nih.gov |

Note: These values are illustrative and can vary significantly depending on the specific molecular structure and crystal packing forces.

Academic Research Applications in Medicinal Chemistry and Bioactivity Studies Preclinical

Pyridazine (B1198779) Carboxamide Scaffolds in Rational Drug Design

The development of novel chemotypes with improved potency, selectivity, and pharmacokinetic properties is a cornerstone of modern drug discovery. The 4,6-dichloropyridazine-3-carboxamide scaffold is particularly amenable to two key strategies in this endeavor: scaffold hopping and bioisosterism.

Scaffold hopping involves the replacement of a central molecular core with a structurally different one while retaining similar biological activity. Bioisosterism, a related concept, focuses on the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to a molecule with similar biological effects. These strategies are instrumental in navigating patent landscapes, improving drug-like properties, and discovering novel intellectual property. mdpi.comnih.gov

In the context of pyridazine carboxamides, these strategies have been successfully employed to develop novel ligands for various receptors. For instance, researchers have utilized a combination of scaffold hopping and bioisosterism to design and synthesize a series of pyridazine-3-carboxamides as selective agonists for the Cannabinoid Receptor Type 2 (CB2). nih.gov This approach allows for the exploration of diverse chemical space around the pyridazine core to identify compounds with optimized therapeutic potential. The pyridazine ring itself can be considered a bioisosteric replacement for other aromatic systems, offering unique electronic and steric properties that can be exploited in drug design. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying different parts of a lead compound and assessing the impact on its interaction with a biological target, medicinal chemists can optimize potency, selectivity, and other pharmacological parameters.

For pyridazine-based compounds, SAR studies have been crucial in elucidating the key structural features required for activity against various targets. These studies often involve modifying the substituents at different positions of the pyridazine ring and the carboxamide moiety. The insights gained from SAR studies guide the design of next-generation compounds with improved profiles. nih.gov For example, in the development of kinase inhibitors, the nature and position of aryl substituents on the pyridazine ring have been shown to be critical for inhibitory activity. nih.govnih.gov

Modulation of Key Biological Targets

The versatility of the this compound scaffold has enabled the development of modulators for a variety of important biological targets implicated in diseases ranging from cancer to inflammatory disorders and neurological conditions.

Protein kinases are a major class of drug targets, particularly in oncology. The pyridazine carboxamide scaffold has proven to be a fruitful starting point for the development of inhibitors for several key kinases.

Cyclin-Dependent Kinase 2 (CDK2): Dysregulation of CDK2 is a hallmark of many cancers. A series of 3,6-disubstituted pyridazines have been synthesized and identified as potent CDK2 inhibitors. nih.govresearchgate.net In silico studies suggested that these pyridazine derivatives could effectively bind to the ATP-binding pocket of CDK2. Subsequent enzymatic assays confirmed their inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. nih.govresearchgate.net The synthetic route to these compounds can be envisioned to start from a dichloropyridazine precursor, highlighting the utility of the this compound scaffold in generating libraries of potential CDK2 inhibitors.

Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. A review of synthetic pathways has described the conversion of a 4,6-dichloropyridazine-3-carboxylate derivative into tricyclic pyridopyridazine (B8481360) derivatives that were subsequently tested as HPK1 inhibitors. researchgate.netmdpi.com This demonstrates a clear synthetic lineage from a dichloropyridazine core to compounds with activity against this immuno-oncology target.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. While numerous heterocyclic scaffolds have been explored as VEGFR-2 inhibitors, the development of pyridazine-3-carboxamide-based inhibitors is an active area of research. researchgate.netnih.govmdpi.com The general strategy involves designing molecules that can effectively interact with the kinase's active site, and the pyridazine carboxamide scaffold provides a versatile platform for achieving this.

| Target Kinase | Compound Series | Key Findings | Reported Activity (IC50) |

|---|---|---|---|

| CDK2 | 3,6-disubstituted pyridazines | Exhibited potent inhibitory activity and induced cell cycle arrest. nih.govresearchgate.net | 20.1 nM - 151 nM nih.gov |

| HPK1 | Pyridopyridazine derivatives | Demonstrated inhibition of HPK1, relevant for cancer immunotherapy. researchgate.netmdpi.com | Data not specified in the provided context. |

| VEGFR-2 | 1,3-diaryl-pyridones (related pyridazine structures) | Showed excellent enzymatic inhibitory activities. researchgate.netnih.gov | 3.0 nM - 3.5 nM nih.gov |

The Cannabinoid Receptor Type 2 (CB2) is primarily expressed in the immune system and is a promising target for the treatment of inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation. A significant study detailed the design and synthesis of a series of pyridazine-3-carboxamides as selective CB2 agonists. nih.gov Through a combination of scaffold hopping and bioisosterism, researchers developed compounds with high potency and selectivity for the CB2 receptor over the CB1 receptor. One of the lead compounds from this series demonstrated an EC50 value in the low nanomolar range and a selectivity index of over 2700 for CB2 versus CB1. nih.gov The study also highlighted favorable physicochemical properties, such as reduced lipophilicity compared to earlier CB2 agonists. nih.gov

| Compound | Activity | EC50 (nM) | Selectivity Index (CB1/CB2) |

|---|---|---|---|

| Compound 26 (from study) | CB2 Agonist | 3.665 ± 0.553 | > 2729 |

Allosteric modulators offer a sophisticated mechanism for fine-tuning receptor activity by binding to a site distinct from the primary (orthosteric) ligand binding site. This can lead to more subtle and potentially safer therapeutic effects. The GABAA (gamma-aminobutyric acid type A) receptor is a major inhibitory neurotransmitter receptor in the central nervous system and a well-established target for drugs like benzodiazepines, which are positive allosteric modulators. nih.govnih.govwikipedia.org

While a wide variety of heterocyclic scaffolds have been investigated as allosteric modulators of the GABAA receptor, the available scientific literature provides limited specific information on the development of pyridazine-3-carboxamide (B1582110) derivatives for this purpose. The exploration of this chemical space for novel GABAA receptor modulators may represent a potential area for future research.

Inhibition of Specific Enzymes (e.g., β-Secretase 1 (BACE-1), Dipeptidyl Peptidase-IV (DPP-IV))

Extensive literature searches did not yield any preclinical research data specifically evaluating this compound as an inhibitor of β-Secretase 1 (BACE-1) or Dipeptidyl Peptidase-IV (DPP-IV). While the broader class of pyrimidine (B1678525) derivatives has been investigated for various enzymatic inhibitory activities, no studies were identified that focused on this particular dichlorinated pyridazine carboxamide derivative in the context of BACE-1 or DPP-IV inhibition. nih.govnih.govnih.govnih.govmdpi.comrsc.orgresearchgate.netjetir.orgjustia.com

Preclinical Efficacy and Investigated Mechanisms of Action

Preclinical investigations into the direct antibacterial and antifungal properties of this compound are not extensively documented in the available scientific literature. However, research into the broader family of pyrimidine carboxamides has revealed significant antimicrobial potential. ijpbs.comnih.govmdpi.comnih.govresearchgate.netmdpi.commdpi.comresearchgate.net

While specific data on this compound is unavailable, studies on a series of 6-dialkylaminopyrimidine carboxamides have demonstrated activity against clinically relevant resistant bacterial strains. A notable study identified a series of these compounds through a high-throughput screen against Mycobacterium tuberculosis. These compounds were found to be active against clinical Mtb strains, and importantly, they did not exhibit cross-resistance with conventional tuberculosis drugs, suggesting a novel mechanism of action. nih.gov This lack of cross-resistance is a critical finding in the effort to combat multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. nih.gov

The following table summarizes the activity of a representative pyrimidine carboxamide against resistant M. tuberculosis strains:

| Compound ID | M. tuberculosis Strain | Resistance Profile | MIC (µM) |

| Pyrimidine Carboxamide Analogue | Clinical Isolate 1 | MDR | 2-3 |

| Pyrimidine Carboxamide Analogue | Clinical Isolate 2 | XDR | 2-3 |

| Pyrimidine Carboxamide Analogue | Lab Strain H37Rv | Drug-Sensitive | 1.5 |

MIC (Minimum Inhibitory Concentration) values are indicative of the potency of the compound.

The antitubercular potential of the pyrimidine carboxamide scaffold has been a key area of investigation. nih.govresearchgate.netnih.govrsc.org A significant high-throughput screening of approximately 35,000 compounds identified a 6-dialkylaminopyrimidine carboxamide series as having promising antitubercular activity. nih.gov Further optimization of this series led to the development of compounds with moderate to potent activity against Mycobacterium tuberculosis. nih.gov The structure-activity relationship (SAR) studies revealed that the amide functionality and specific substitutions on the pyrimidine ring are crucial for activity. nih.gov

| Compound Series | Target Organism | Key Findings |

| 6-Dialkylaminopyrimidine Carboxamides | Mycobacterium tuberculosis | Active against drug-susceptible and resistant strains. No cross-resistance with existing anti-TB drugs. nih.gov |

There is no available preclinical evidence to suggest that this compound functions as a prodrug or undergoes enzymatic hydrolysis via mechanisms such as AmiC-dependent activation. nih.govmdpi.comresearchgate.netsemanticscholar.org Research in this specific area for this compound has not been reported.

No preclinical studies have been identified that investigate the ability of this compound to induce autophagy in cellular models. nih.govresearchgate.net The potential of this compound to modulate autophagic pathways remains an unexplored area of research.

Anti-inflammatory Investigations in Preclinical Models

The primary role of this compound in anti-inflammatory research is as a synthetic intermediate. Patent documents extensively describe its use in the creation of amide-substituted heterocyclic compounds that are potent modulators of IL-12, IL-23, and IFNα responses. These cytokines are well-established mediators of inflammation and autoimmunity. The final compounds, derived from this compound, are intended for the treatment of a range of inflammatory and autoimmune diseases. However, preclinical data on the direct anti-inflammatory effects of the parent compound, this compound, is not provided in these documents.

Future Directions and Emerging Research Opportunities

Development of Novel and Efficient Synthetic Routes for Complex Derivatives

The chemical versatility of the 4,6-dichloropyridazine core is a key area for future synthetic exploration. While established methods exist for its basic functionalization, the development of more sophisticated and efficient synthetic routes is critical for accessing complex, polycyclic, and diversely substituted derivatives.

One promising avenue involves the regioselective substitution of the chlorine atoms. Research has shown that the chlorine at the 4-position can be selectively displaced by nucleophiles, such as in the reaction with t-butyl ethyl malonate, which serves as a stepping stone for constructing fused ring systems like pyridopyridazines. researchgate.netmdpi.com Future work will likely focus on expanding the library of nucleophiles and developing milder reaction conditions to improve yields and functional group tolerance.

Advanced Structure-Activity Relationship (SAR) Studies for Enhanced Selectivity

To optimize the therapeutic potential of molecules derived from 4,6-dichloropyridazine-3-carboxamide, a deep understanding of their structure-activity relationships (SAR) is essential. Advanced SAR studies aim to systematically modify the chemical structure to identify the key molecular features responsible for biological activity and, crucially, for selectivity towards a specific biological target.

Systematic modification of the carboxamide N-substituent is a primary focus of SAR studies. The nature of this substituent can significantly influence fungicidal activity and spectrum. researchgate.net For instance, introducing hydrophobic branched alkyl groups at the ortho position of an N-phenyl group has been shown to result in high and broad-spectrum fungicidal activity. researchgate.net Future research will involve creating large libraries of derivatives with diverse N-substituents to probe interactions with target enzymes, such as succinate (B1194679) dehydrogenase in fungi. researchgate.net

Another critical area is the exploration of bioisosteric replacements. The phenyl group in many active compounds can often be replaced by other aromatic or heteroaromatic rings, such as thiophene, to maintain or even enhance activity. researchgate.net Advanced SAR studies will explore a wider range of bioisosteres for both the pyridazine (B1198779) core and its substituents to improve properties like potency, selectivity, and pharmacokinetic profiles. For example, in the development of selective COX-2 inhibitors, specific substitutions on the pyridazine ring were found to be critical for achieving high selectivity over the COX-1 isoform. nih.gov These insights guide the design of analogues with reduced off-target effects.

| Compound Class | Structural Moiety Modified | Impact on Activity/Selectivity | Target Example |

| Pyridazine-3-carboxamides | N-substituent on carboxamide | Influences potency and selectivity. nih.gov | Acetylcholinesterase (AChE) nih.gov |

| Pyrazole-4-carboxamides | Aromatic ring and N-substituent | Determines fungicidal activity and spectrum. researchgate.net | Succinate Dehydrogenase (SDH) researchgate.net |

| Pyridazine Derivatives | Substituents on the pyridazine ring | Critical for achieving high selectivity. nih.gov | Cyclooxygenase-2 (COX-2) nih.gov |

In-depth Mechanistic Investigations of Biological Activities and Target Interactions

While many pyridazine derivatives have demonstrated significant biological activity, a detailed understanding of their molecular mechanisms of action is often lacking. In-depth mechanistic studies are crucial for rational drug design and for identifying potential liabilities or opportunities for therapeutic synergy.

Future investigations will employ a range of biochemical and biophysical techniques to elucidate how these compounds interact with their biological targets. For compounds with anticancer potential, studies will focus on identifying the specific signaling pathways they modulate, such as the JNK1 pathway. acs.org This involves confirming target engagement in cellular models, studying downstream effects, and validating the mechanism in in-vivo models. acs.org Similarly, for anti-inflammatory agents, research will continue to explore their inhibitory mechanisms against enzymes like COX-1 and COX-2, clarifying the structural basis for dual or selective inhibition. rsc.org

Molecular docking studies have predicted that pyridazine carboxamide derivatives can bind to a variety of targets, including glutamate (B1630785) receptors, which are implicated in neurological disorders. cyberleninka.rurrpharmacology.ru Future experimental work must validate these computational predictions. This includes performing binding assays with purified receptors and conducting electrophysiological studies to confirm the modulatory effects of the compounds. Understanding these interactions at an atomic level can reveal key hydrogen bonds, hydrophobic interactions, or other forces that are critical for binding affinity and selectivity, providing a roadmap for designing more potent and specific modulators. cyberleninka.ru

| Derivative Class | Observed Biological Activity | Investigated Molecular Target/Pathway |

| 3,6-Disubstituted Pyridazines | Anticancer acs.org | JNK1 Pathway acs.org |

| Pyridazinone Derivatives | Anti-inflammatory nih.gov | COX-2 Enzyme nih.gov |

| Pyrimido-pyridazine Derivatives | Anticancer nih.gov | Tyrosine-protein kinases nih.gov |

| Pyridazine-3-carboxamides | Cholinesterase Inhibition nih.gov | Acetylcholinesterase, Butyrylcholinesterase nih.gov |

| Pyrido[2,3-d]pyridazine-2,8-diones | Anti-inflammatory rsc.org | COX-1 and COX-2 Enzymes rsc.org |

Computational Design and Predictive Modeling for New Pyridazine Carboxamide Analogues

The integration of computational chemistry into the drug discovery process has become indispensable for accelerating the design and optimization of new therapeutic agents. For pyridazine carboxamide analogues, in silico methods offer powerful tools for designing novel structures, predicting their biological activities, and understanding their interactions with target proteins.

Structure-based virtual screening and molecular docking are key computational techniques being applied to this chemical class. These methods allow researchers to computationally screen large virtual libraries of pyridazine derivatives against the three-dimensional structure of a biological target, such as the main protease of SARS-CoV-2 or various kinases. acs.orgnih.gov This approach helps prioritize which compounds to synthesize and test, saving significant time and resources. Docking studies can predict the binding poses of ligands in the active site of a protein, revealing key interactions that can be optimized to enhance affinity and selectivity. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful predictive tool. By building mathematical models that correlate the structural features of a series of compounds with their biological activities, 3D-QSAR can guide the design of new analogues with improved potency. mdpi.com These models can highlight which regions of the molecule are sensitive to steric or electrostatic modifications, providing a predictive framework for further synthetic efforts. mdpi.com The future of pyridazine carboxamide development will heavily rely on these predictive models to navigate vast chemical spaces and rationally design the next generation of drug candidates.

| Computational Method | Application in Pyridazine Carboxamide Research | Outcome/Goal |

| Molecular Docking | Predicting binding modes and affinities with target proteins (e.g., JNK1, COX-2, glutamate receptors). nih.govacs.orgcyberleninka.ru | Identify key interactions, explain SAR, and guide the design of more potent inhibitors. acs.org |

| Virtual Screening | Screening virtual libraries of derivatives against biological targets. nih.govmdpi.com | Prioritize compounds for synthesis and biological evaluation. nih.gov |

| 3D-QSAR Modeling | Building predictive models based on existing SAR data. mdpi.com | Guide the design of new analogues with enhanced biological activity. mdpi.com |

Q & A

Q. Q. What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound analogs?

- Methodological Answer : Standard assays include:

- COX-1/COX-2 inhibition (colorimetric kit, IC₅₀ determination).

- PBMC proliferation assays to assess immunomodulatory effects.

- Dose-response curves (0.1–100 µM) with indomethacin as a positive control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.